Emtricitabine and tenofovir disoproxil fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

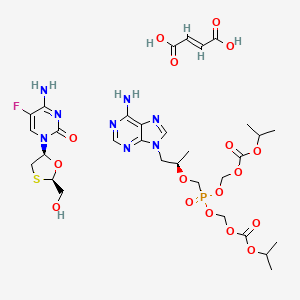

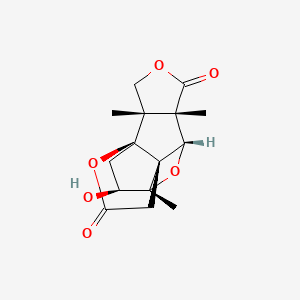

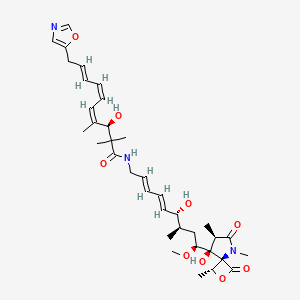

A pharmaceutical preparation of emtricitabine and tenofovir that is used as an ANTI-HIV AGENT in the treatment and prevention of HIV INFECTIONS.

Scientific Research Applications

1. Monitoring Adherence to Pre-Exposure Prophylaxis (PrEP)

Emtricitabine and tenofovir disoproxil fumarate (TDF/FTC) are crucial in HIV pre-exposure prophylaxis (PrEP). A significant advancement has been made in developing a urine assay to measure tenofovir for real-time monitoring of adherence to PrEP. This development is crucial because adherence plays a critical role in the effectiveness of PrEP (Koenig et al., 2017).

2. Analytical Methods for Estimation

Analytical methods, including UV, HPLC, UPLC, and HPTLC techniques, have been employed for qualitative and quantitative estimation of TDF and emtricitabine in bulk and pharmaceutical dosage forms. These methods are crucial for ensuring the quality and efficacy of these drugs in clinical settings (LakadeM. & Kale, R. N., 2019).

3. Efficacy in HIV Treatment

TDF/FTC is integral to HIV-1 treatment, offering significant efficacy in maintaining virological suppression. It forms a standard-of-care nucleoside reverse transcriptase inhibitor (NRTI) backbone for HIV-1 treatment (Gallant et al., 2016).

4. Gene Expression Changes in the Gastrointestinal Tract

Research has shown that TDF/FTC leads to changes in gene expression in the gastrointestinal tract, particularly increasing type I/III interferon signaling. This effect may enhance the anti-viral efficacy of these drugs when used as PrEP (Hughes et al., 2019).

5. Vitamin D and Calcium Supplementation Effects

A study focusing on Thai youth using TDF/FTC as PrEP showed the potential effects of vitamin D and calcium supplementation on bone mineral density, addressing concerns about TDF's impact on bone health (Pornpaisalsakul et al., 2020).

6. Novel Measure of Effectiveness for PrEP Agents

The development of the "averted infections ratio" as a measure of effectiveness for experimental HIV PrEP agents, including TDF/FTC, has been a significant advancement. This measure helps in understanding the impact of these drugs in preventing HIV infection (Dunn et al., 2018).

7. Renal Safety in HIV-1 Uninfected Men

A study assessing the renal safety of on-demand PrEP with TDF/FTC in HIV-1 uninfected men highlighted the importance of monitoring kidney function in individuals using these medications (Liegeon et al., 2020).

8. Potential Application in COVID-19 Treatment

TDF and emtricitabine have been explored for their potential to reduce the viral load in patients with COVID-19, indicating a broader application beyond HIV treatment and prevention (Parienti et al., 2021).

properties

CAS RN |

731772-45-5 |

|---|---|

Product Name |

Emtricitabine and tenofovir disoproxil fumarate |

Molecular Formula |

C31H44FN8O17PS |

Molecular Weight |

882.8 g/mol |

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C19H30N5O10P.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t14-;5-,6+;/m10./s1 |

InChI Key |

VERWQPYQDXWOGT-LVJNJWHOSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O |

SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O |

synonyms |

Emtricitabine Tenofovir Disoproxil Fumarate Drug Combination Emtricitabine, Tenofovir Disoproxil Fumarate Drug Combination Emtricitabine-Tenofovir Disoproxil Fumarate Drug Combination Truvada |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)

![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)

![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)

![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)